Cas no 489-40-7 (α-Gurjunene)

α-Gurjunene structure
Productnaam:α-Gurjunene
α-Gurjunene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Cycloprop[e]azulene,1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)-
- (-)-Alpha-Gurjunene
- (-)-α-GURJUNENE
- (?)-α-Gurjunene
- DTXSID70859406
- 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1a.alpha.,4.alpha.,4a.beta.,7b.alpha.)-
- 1H-Cycloprop[e]azulene, 1a.beta.,2,3,4,4a.alpha.,5,6,7b.beta.-octahydro-1,1,4.beta.,7-tetramethyl-
- .alpha.-Gurjunene
- FT-0632212
- 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1a.alpha.,4.alpha.,4a.beta.,7b.alpha.)]-
- CID 16213731
- 1-Epi-alpha-gurjunene
- (-)-.alpha.-Gurjunene
- 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene
- 489-40-7
- 4-Aromadendrene
- 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)-
- NS00013065
- 1-Epi-a-gurjunene
- (-)-I+/--gurjunene
- 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene #
- SPCXZDDGSGTVAW-UHFFFAOYSA-N
- DB-017838
- (4R,4aR)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene
- α-Gurjunene
-
- MDL: MFCD00043331
- Inchi: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11?,12+,14+/m1/s1
- InChI-sleutel: SPCXZDDGSGTVAW-VXYFJCLZSA-N
- LACHT: C[C@@H]1CC[C@H]2[C@H](C2(C)C)C2=C(CCC12)C
Berekende eigenschappen
- Exacte massa: 204.18800
- Monoisotopische massa: 204.188
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 321
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 4.1
Experimentele eigenschappen
- Dichtheid: 0.918 g/mL at 20 °C(lit.)
- Smeltpunt: Not available
- Kookpunt: Not available
- Vlampunt: 110℃
- Brekindex: n20/D 1.501
- PSA: 0.00000
- LogboekP: 4.41500
- Dampfdruk: Not available
α-Gurjunene Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S23-S24/25
- Opslagvoorwaarde:2-8°C
α-Gurjunene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | G855560-10mg |
α-Gurjunene |
489-40-7 | 10mg |
$333.00 | 2023-05-18 | ||
TRC | G855560-100mg |
α-Gurjunene |
489-40-7 | 100mg |
$2612.00 | 2023-05-18 | ||
TRC | G855560-50mg |
α-Gurjunene |
489-40-7 | 50mg |
$1435.00 | 2023-05-18 | ||
TRC | G855560-250mg |
α-Gurjunene |
489-40-7 | 250mg |
$ 4500.00 | 2023-09-07 |
α-Gurjunene Gerelateerde literatuur
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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